molecular formula C10H19NO2 B13193481 3-(3-Hydroxy-3-methylbutyl)piperidin-2-one

3-(3-Hydroxy-3-methylbutyl)piperidin-2-one

Cat. No.: B13193481
M. Wt: 185.26 g/mol
InChI Key: XHIXGBBLOHBMAE-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-3-methylbutyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-3-methylbutyl)piperidin-2-one typically involves the reaction of piperidin-2-one with 3-hydroxy-3-methylbutyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-3-methylbutyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Hydroxy-3-methylbutyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-3-methylbutyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpiperidin-2-one: Lacks the 3-hydroxy-3-methylbutyl group, making it less hydrophilic.

    3-(3-Hydroxy-3-methylbutyl)piperidine: Lacks the carbonyl group in the piperidin-2-one ring, affecting its reactivity and stability.

    3-(3-Chloro-3-methylbutyl)piperidin-2-one:

Uniqueness

3-(3-Hydroxy-3-methylbutyl)piperidin-2-one is unique due to the presence of both a hydroxyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(3-hydroxy-3-methylbutyl)piperidin-2-one

InChI

InChI=1S/C10H19NO2/c1-10(2,13)6-5-8-4-3-7-11-9(8)12/h8,13H,3-7H2,1-2H3,(H,11,12)

InChI Key

XHIXGBBLOHBMAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CCCNC1=O)O

Origin of Product

United States

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